![molecular formula C15H30O8 B1617558 [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate CAS No. 67762-52-1](/img/structure/B1617558.png)
[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate is an organic compound with a complex structure featuring multiple hydroxyl groups and a pentanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate typically involves the esterification of pentanoic acid with a polyhydroxy alcohol derivative. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
[3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate involves its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding with biological molecules, facilitating its incorporation into metabolic pathways. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- [3-Hydroxy-2-(hydroxymethyl)-2-(hydroxymethyl)propyl] pentanoate
- [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)butyl] pentanoate
Uniqueness
The unique structure of [3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate, with multiple hydroxyl groups and a pentanoate ester, provides distinct chemical properties that differentiate it from similar compounds. These properties include enhanced solubility in water and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications.
Propiedades
Número CAS |
67762-52-1 |
|---|---|
Fórmula molecular |
C15H30O8 |
Peso molecular |
338.39 g/mol |
Nombre IUPAC |
[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] pentanoate |
InChI |
InChI=1S/C15H30O8/c1-2-3-4-13(21)23-12-15(8-19,9-20)11-22-10-14(5-16,6-17)7-18/h16-20H,2-12H2,1H3 |
Clave InChI |
ITJIINAVMOBHSF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO |
SMILES canónico |
CCCCC(=O)OCC(CO)(CO)COCC(CO)(CO)CO |
| 67762-52-1 | |
Descripción física |
Liquid; OtherSolid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


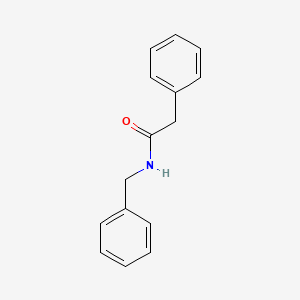
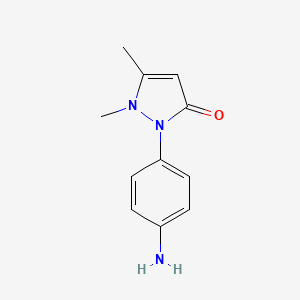
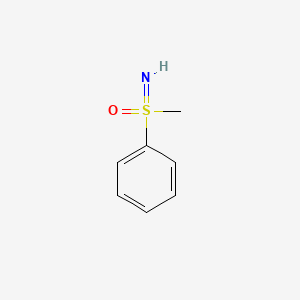
![Benzyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B1617478.png)
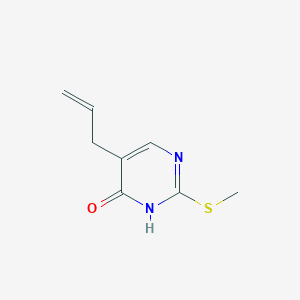

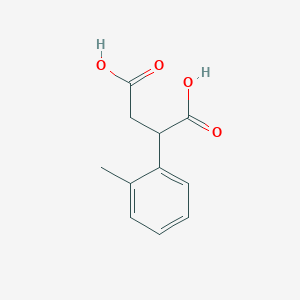
![5-Ethoxybenzo[d]thiazol-2-amine](/img/structure/B1617485.png)
![2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1617486.png)
![4-[(3-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B1617487.png)
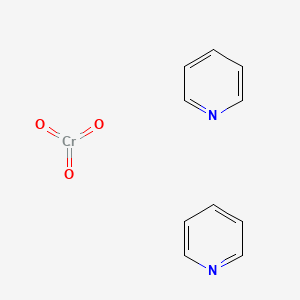
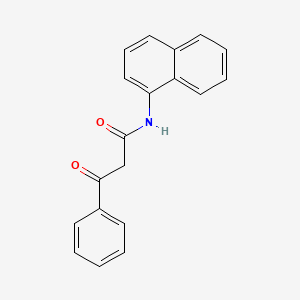
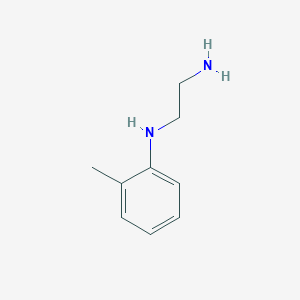
![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-ethoxyphenyl)-3-oxo-](/img/structure/B1617498.png)
